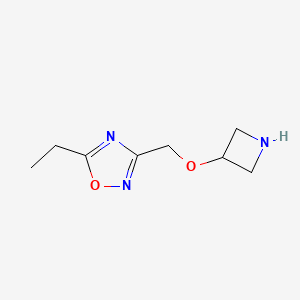![molecular formula C6H6BrN5O2 B13527903 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is a heterocyclic compound with significant potential in various scientific fields. Its structure comprises a triazole ring fused to a pyridine ring, with a nitro group at the 6-position and an amine group at the 3-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinopyridine with nitroacetonitrile, followed by cyclization and subsequent bromination to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and bromination processes efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and as a potential inhibitor for various biological targets.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and other interactions that enhance its binding affinity to targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-amine: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with an amino group instead of a nitro group, leading to different chemical properties.
1,2,4-Triazolo[1,5-a]pyridine: Different ring fusion pattern, affecting its chemical behavior and applications
Uniqueness
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amine groups allows for versatile reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H6BrN5O2 |
|---|---|
Molekulargewicht |
260.05 g/mol |
IUPAC-Name |
6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide |
InChI |
InChI=1S/C6H5N5O2.BrH/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6;/h1-3H,(H2,7,9);1H |
InChI-Schlüssel |
SMLQNMOJIBNPQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)


![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)



